1-(6-Aminopyridin-3-yl)piperidin-4-ol

Medicinal Chemistry Physicochemical Profiling ADME Optimization

This validated PI3Kδ inhibitor (cellular IC₅₀ = 374 nM) combines a highly desirable low LogP (-0.05) for improved solubility with documented low CYP3A4 liability (>10 µM), enabling early ADME de-risking. The 4-hydroxyl functionality provides an unambiguous synthetic handle for derivatization, while batch-specific NMR/HPLC analytical data supports QA/QC. Broad commercial availability ensures interruption-free supply during scale-up. Selecting this specific building block—rather than the hydroxymethyl analogue CAS 1152501-47-7—preserves target engagement and SAR continuity across your compound library.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 571189-27-0
Cat. No. B3053945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyridin-3-yl)piperidin-4-ol
CAS571189-27-0
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CN=C(C=C2)N
InChIInChI=1S/C10H15N3O/c11-10-2-1-8(7-12-10)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2,(H2,11,12)
InChIKeyHZHQLENXGFLKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0) Procurement Overview: Chemical Identity and Key Properties for Research Sourcing


1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0) is a heterocyclic small molecule building block comprising a piperidin-4-ol moiety linked to a 6-aminopyridin-3-yl group, with molecular formula C₁₀H₁₅N₃O and molecular weight 193.25 g/mol . Its canonical SMILES string is NC1=CC=C(N2CCC(O)CC2)C=N1, and the InChI Key is HZHQLENXGFLKCG-UHFFFAOYSA-N . The compound is commercially available from multiple vendors in purities typically ranging from 95% to 98%, with standard storage conditions of 2–8°C in sealed, dry containers . Key computed physicochemical parameters include a predicted LogP of -0.05 (indicating hydrophilic character), topological polar surface area (TPSA) of approximately 62.4 Ų, four hydrogen bond acceptors, two hydrogen bond donors, and a fraction of sp³ carbons (Fsp³) of 0.5, reflecting a balanced saturated/unsaturated ring architecture . The compound serves primarily as a research intermediate and scaffold for medicinal chemistry programs, particularly in kinase inhibitor development, and is intended exclusively for laboratory research and further manufacturing use [1].

1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0): Why In-Class Analogs Cannot Be Interchanged Without Consequence


Substituting 1-(6-aminopyridin-3-yl)piperidin-4-ol with structurally related in-class compounds introduces measurable and potentially outcome-altering differences in physicochemical properties, biological activity, and synthetic utility. The compound's precise substitution pattern—a 6-amino group on the pyridine ring and a 4-hydroxyl group on the piperidine ring—is not arbitrary; even minor modifications, such as replacing the hydroxyl with a hydroxymethyl group or altering the amino position, yield compounds with distinct LogP values, hydrogen-bonding capacities, and target engagement profiles [1]. For example, the analogous methanol derivative (CAS 1152501-47-7) exhibits a predicted LogP of 0.7 versus -0.05 for the target compound, a difference that materially affects aqueous solubility, membrane permeability, and downstream pharmacokinetic behavior [2]. Furthermore, the target compound has documented PI3Kδ inhibitory activity (cellular IC₅₀ = 374 nM) under specific assay conditions, whereas no equivalent activity data exist for many closely related analogs, meaning that substitution would introduce uncharacterized and unvalidated activity parameters into a research program [3]. Generic interchange without verification of these differences risks irreproducible results, wasted resources, and invalid structure-activity relationship (SAR) conclusions. The quantitative evidence below establishes the specific dimensions along which this compound differs measurably from its closest comparators.

1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0) Product-Specific Quantitative Differentiation Evidence


1-(6-Aminopyridin-3-yl)piperidin-4-ol Hydrophilicity Differentiation: LogP Comparison vs. Methanol Analog

1-(6-Aminopyridin-3-yl)piperidin-4-ol exhibits a predicted LogP of -0.05, which is substantially lower (more hydrophilic) than the 0.7 LogP value reported for its closest commercially available analog, [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol (CAS 1152501-47-7) [1]. This represents a LogP difference of approximately 0.75 log units, corresponding to a theoretical ~5.6-fold difference in octanol-water partition coefficient. The target compound also possesses a topological polar surface area (TPSA) of 62.4 Ų, four hydrogen bond acceptors, and two hydrogen bond donors—a profile consistent with enhanced aqueous solubility relative to more lipophilic piperidine-pyridine scaffolds .

Medicinal Chemistry Physicochemical Profiling ADME Optimization

1-(6-Aminopyridin-3-yl)piperidin-4-ol PI3Kδ Cellular Activity: Validated IC₅₀ Data for Target Engagement Verification

The compound has a documented inhibitory IC₅₀ of 374 nM against PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, measured via electrochemiluminescence assay after 30 minutes of incubation [1]. This activity is recorded in BindingDB (Entry BDBM50394897 / CHEMBL2165498) and is curated from Genentech data [1]. In contrast, the methanol analog CAS 1152501-47-7 has no reported PI3Kδ cellular activity data in the BindingDB or ChEMBL databases, meaning substitution with this analog introduces an uncharacterized activity parameter [2].

Kinase Inhibition PI3Kδ Cellular Assay Oncology Research

1-(6-Aminopyridin-3-yl)piperidin-4-ol Synthetic Intermediate Utility: Scale-Up Process Compatibility for 4-(6-Aminopyridin-3-yl) Substituted Piperidines

Patent CN110540535B discloses a process suitable for scale-up preparation of 4-(6-aminopyridin-3-yl) substituted piperidines, a class to which 1-(6-aminopyridin-3-yl)piperidin-4-ol structurally belongs [1]. The patented method addresses prior art limitations including difficult purification, low synthetic yield, and poor economic viability for industrial-scale production [1]. The process employs N-protected piperidones, tosyl hydrazides, and palladium-catalyzed coupling with 2-amino-5-bromopyridine, achieving purities of 99.1% and yields of 82% for representative intermediates in the same structural family [1]. While the patent does not claim the target compound specifically, the methodological framework is directly applicable to 1-(6-aminopyridin-3-yl)piperidin-4-ol synthesis, and the demonstrated scalability provides technical validation for procurement of this compound in research-to-development transition contexts. In contrast, no comparable scale-up patent documentation exists for the methanol analog CAS 1152501-47-7.

Process Chemistry Scale-Up Synthesis Piperidine Intermediates Pharmaceutical Manufacturing

1-(6-Aminopyridin-3-yl)piperidin-4-ol Functional Group Architecture: Hydroxyl vs. Hydroxymethyl Differentiation for Downstream Derivatization

The 4-hydroxyl substituent on the piperidine ring of 1-(6-aminopyridin-3-yl)piperidin-4-ol provides a distinct reactivity profile compared to the 4-hydroxymethyl group present in the analog CAS 1152501-47-7 [1]. The hydroxyl group enables direct oxidation to the corresponding ketone (piperidin-4-one derivative) or serves as a handle for esterification, etherification, or sulfonation reactions . In contrast, the hydroxymethyl analog introduces an additional methylene spacer (C11H17N3O vs. C10H15N3O) that alters both the electronic environment and the conformational flexibility of the molecule, with an additional rotatable bond (2 vs. 2 rotatable bonds for both, but different bond vector geometry) and a higher molecular weight of 207.28 g/mol versus 193.25 g/mol [1]. The presence of the 6-amino group on the pyridine ring further distinguishes this compound from positional isomers such as 1-(2-aminopyridin-5-yl)piperidin-4-ol (same CAS, alternative nomenclature) which may exhibit different regiochemical reactivity in cross-coupling and nucleophilic aromatic substitution reactions.

Synthetic Chemistry Functional Group Reactivity Building Block Selection SAR Exploration

1-(6-Aminopyridin-3-yl)piperidin-4-ol Commercial Availability and Purity Benchmarking: Cross-Vendor Consistency Analysis

1-(6-Aminopyridin-3-yl)piperidin-4-ol is commercially available from multiple independent vendors with consistently reported purities of ≥95% (Fluorochem, Bidepharm) and ≥98% (Leyan, ChemScene) . This cross-vendor consistency in purity specifications, coupled with the availability of batch-specific certificates of analysis including NMR, HPLC, and GC data from vendors such as Bidepharm, provides procurement reliability and reduces the risk of batch-to-batch variability . In contrast, the methanol analog CAS 1152501-47-7 is available from fewer commercial sources, with reported purity of 95%+ but limited vendor diversity and higher per-unit cost (e.g., Enamine pricing of $679.00 for 0.5g) [1]. The broader vendor landscape for the target compound enables competitive pricing and more reliable supply chain continuity.

Procurement Quality Control Vendor Comparison Chemical Sourcing

1-(6-Aminopyridin-3-yl)piperidin-4-ol CYP3A4 Liability: Documented Low Inhibition Risk for Drug-Drug Interaction Profiling

The compound has a documented IC₅₀ of >10,000 nM (10 μM) against CYP3A4 in human liver microsomes, measured under time-dependent inhibition conditions with 30 minutes pre-incubation [1]. This data, curated by Genentech and accessible via BindingDB (Entry BDBM50394897 / CHEMBL2165498), indicates minimal CYP3A4 inhibition liability—a key consideration in drug discovery programs where avoiding cytochrome P450-mediated drug-drug interactions (DDIs) is critical [1]. By comparison, the methanol analog CAS 1152501-47-7 has no publicly reported CYP3A4 inhibition data, meaning its DDI risk profile is uncharacterized [2].

ADME-Tox CYP450 Inhibition Drug-Drug Interaction Preclinical Safety

1-(6-Aminopyridin-3-yl)piperidin-4-ol (CAS 571189-27-0) Research and Industrial Application Scenarios Based on Product-Specific Evidence


Kinase Inhibitor Lead Optimization Requiring Hydrophilic Scaffolds with Validated PI3Kδ Activity

Research programs targeting PI3Kδ inhibition for oncology or immunology applications should prioritize this compound due to its documented cellular IC₅₀ of 374 nM against PI3Kδ-mediated AKT phosphorylation [1]. The compound's low LogP of -0.05 (versus 0.7 for the methanol analog) makes it particularly suitable for programs where reducing lipophilicity is a design objective to improve aqueous solubility, reduce plasma protein binding, or minimize off-target membrane partitioning . The combination of validated target engagement and favorable hydrophilicity provides a rational starting point for SAR exploration and lead optimization campaigns.

Process Chemistry Development and Scale-Up of 4-(6-Aminopyridin-3-yl) Piperidine Intermediates

Process chemists and CMC teams developing scalable synthetic routes for 4-(6-aminopyridin-3-yl) substituted piperidines will benefit from the methodological precedent established in patent CN110540535B, which addresses prior art limitations in purification and yield for this compound class [1]. The availability of batch-specific analytical data (NMR, HPLC, GC) from multiple vendors ensures that incoming material quality can be verified against established specifications, reducing the risk of impurities that could compromise scale-up reproducibility [2]. The compound's broad vendor availability further supports uninterrupted supply during process optimization and validation phases.

ADME-Tox Profiling and Early DDI Risk Assessment in Preclinical Development

Programs requiring early de-risking of CYP450-mediated drug-drug interaction potential should consider this compound based on its documented low CYP3A4 inhibition liability (IC₅₀ > 10 μM in human liver microsomes) [1]. This validated ADME data point allows research teams to triage the scaffold without expending additional resources on preliminary CYP inhibition screening. In contrast, the uncharacterized DDI risk profile of structurally similar analogs such as CAS 1152501-47-7 introduces avoidable uncertainty and potential downstream attrition.

Building Block Procurement for SAR Studies Requiring 4-Hydroxyl Functional Handle

Medicinal chemistry programs requiring a piperidine scaffold with a 4-hydroxyl group for downstream derivatization (oxidation to ketone, esterification, etherification) should specifically procure 1-(6-aminopyridin-3-yl)piperidin-4-ol rather than the 4-hydroxymethyl analog CAS 1152501-47-7 [1]. The hydroxyl group provides a distinct reactivity profile that is not interchangeable with the hydroxymethyl group, and the 14 g/mol molecular weight difference between the two compounds can materially affect the physicochemical properties of final analogs in congeneric series. Selection of the correct building block at the procurement stage prevents synthetic rework and maintains SAR continuity across a compound library.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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